5-Nitro-2-pentanone: A Comprehensive Technical Guide for Scientific Professionals
5-Nitro-2-pentanone: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Nitroalkane
Introduction
5-Nitro-2-pentanone, a bifunctional organic molecule, holds significant interest for researchers and chemists in the fields of organic synthesis and drug discovery. Its structure, incorporating both a ketone and a terminal nitro group, provides a unique platform for a variety of chemical transformations. This guide offers a detailed examination of the core chemical properties, synthesis, reactivity, and potential applications of 5-Nitro-2-pentanone, tailored for a scientific audience.
Core Chemical and Physical Properties
5-Nitro-2-pentanone (CAS No. 22020-87-7) is a colorless to light yellow liquid.[1] It is soluble in water and common organic solvents.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-Nitro-2-pentanone
| Property | Value | Source |
| Molecular Formula | C5H9NO3 | [1][2] |
| Molar Mass | 131.13 g/mol | [1][2] |
| Density | 1.084 g/cm³ | [1][3] |
| Boiling Point | 231.7 °C at 760 mmHg | [1][3] |
| Flash Point | 105.4 °C | [1] |
| Refractive Index | 1.43 | [1][3] |
| Vapor Pressure | 0.0614 mmHg at 25°C | [1][3] |
| IUPAC Name | 5-nitropentan-2-one | [2] |
| SMILES | CC(=O)CCC[O-] | [2] |
| InChI | InChI=1S/C5H9NO3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3 | [2] |
Synthesis and Methodologies
The primary synthetic route to 5-Nitro-2-pentanone involves the nitration of 2-pentanone.[1] A common method proceeds in a two-step sequence:
-
Nitration of 2-Pentanone: Reaction of 2-pentanone with nitric acid yields 2-nitro-2-pentanone.[1]
-
Further Nitration: The resulting 2-nitro-2-pentanone is then further nitrated to produce 5-Nitro-2-pentanone.[1]
Detailed Synthetic Protocol
Materials:
-
2-Pentanone
-
Nitric Acid (concentrated)
-
Sulfuric Acid (concentrated, as a catalyst)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 2-pentanone and concentrated sulfuric acid in an ice bath.
-
Nitration: Slowly add concentrated nitric acid to the cooled mixture while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over a suitable drying agent.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of 5-Nitro-2-pentanone.
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of 5-Nitro-2-pentanone. While a dedicated spectrum is not provided in the search results, the expected spectral features can be predicted based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2-pentanone, a related compound, shows four distinct signals corresponding to the different types of hydrogens.[4] For 5-Nitro-2-pentanone, one would expect to see signals for the methyl protons adjacent to the carbonyl group, and three distinct methylene proton signals, with the one closest to the nitro group being the most deshielded.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show five distinct signals, including a characteristic signal for the carbonyl carbon at a high chemical shift and a signal for the carbon attached to the nitro group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically around 1715 cm⁻¹, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum of the related 5-hydroxy-2-pentanone shows a molecular ion peak.[5] For 5-Nitro-2-pentanone, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 131, along with characteristic fragmentation patterns.
Reactivity and Key Chemical Transformations
The chemical reactivity of 5-Nitro-2-pentanone is dictated by its two functional groups: the ketone and the nitro group. This dual functionality makes it a versatile intermediate in organic synthesis.[1]
Reactions at the Carbonyl Group
The ketone functionality can undergo a wide range of classical carbonyl reactions, including:
-
Reduction: Reduction of the ketone can yield the corresponding secondary alcohol, 5-nitro-2-pentanol.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent can form N-substituted 5-nitro-2-pentylamines.
-
Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene at the C2 position.
-
Aldol Condensation: The α-protons to the carbonyl group are acidic and can participate in aldol-type reactions.
Reactions Involving the Nitro Group
The nitro group is a strong electron-withdrawing group and can undergo several important transformations:
-
Reduction: The nitro group can be reduced to an amine, yielding 5-amino-2-pentanone. This transformation is valuable for introducing a primary amine functionality.
-
Nef Reaction: The Nef reaction converts a primary or secondary nitroalkane into a ketone or aldehyde.[6][7] While 5-Nitro-2-pentanone already contains a ketone, this reaction could be relevant for derivatives. The mechanism involves the formation of a nitronate salt followed by acid hydrolysis.[7]
-
Henry Reaction (Nitroaldol Reaction): The α-protons to the nitro group are acidic and can react with aldehydes or ketones in the presence of a base to form β-nitro alcohols.
Reactivity Overview Diagram
Caption: Key reaction pathways for 5-Nitro-2-pentanone.
Applications in Drug Development and Organic Synthesis
5-Nitro-2-pentanone serves as a valuable intermediate in the synthesis of more complex organic molecules.[1] While direct applications in drug development are not explicitly detailed in the provided search results, its structural motifs are present in various bioactive compounds.
Nitro-containing compounds are a significant class of molecules with a broad spectrum of biological activities, including antibacterial, antiparasitic, and antineoplastic properties.[8][9][10] The nitro group is often a key pharmacophore, and its presence in a molecule can significantly influence its biological activity.[9][11] For instance, nitrofurans are a class of antibacterial and antiparasitic drugs.[8]
The dual functionality of 5-Nitro-2-pentanone allows for the synthesis of diverse molecular scaffolds. For example, reduction of both the nitro and ketone groups could lead to amino alcohols, which are important building blocks in medicinal chemistry. The ability to selectively transform one functional group while leaving the other intact provides a powerful tool for the construction of complex target molecules.
The related compound, 5-chloro-2-pentanone, is a known intermediate in the synthesis of the antimalarial drug chloroquine.[12] This highlights the potential of bifunctional pentanones as precursors to valuable pharmaceutical agents.
Safety and Handling
5-Nitro-2-pentanone should be handled as a hazardous material.[1] It is harmful if swallowed.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[13][14]
Store 5-Nitro-2-pentanone in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][13] It is incompatible with strong oxidizing agents.[13]
Conclusion
5-Nitro-2-pentanone is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a ketone and a nitro group allows for a wide array of chemical transformations, providing access to a diverse range of more complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers looking to utilize this compound in their synthetic endeavors. As with all chemicals, proper safety precautions must be observed during its handling and storage.
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